molecular formula C23H28N4O6 B13409392 Benzo[g]pteridine, riboflavin deriv.

Benzo[g]pteridine, riboflavin deriv.

Cat. No.: B13409392
M. Wt: 456.5 g/mol
InChI Key: GNGROKCBYLHNIF-JZXOWHBKSA-N
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Description

Contextualization within the Flavin Family of Compounds

The flavin family of compounds comprises a group of organic molecules built upon the tricyclic heteroaromatic ring system of benzo[g]pteridine (B1247554). wiley-vch.de Riboflavin (B1680620) is the most well-known member of this family and serves as the biochemical precursor to the catalytically versatile coenzymes, FMN and FAD. creative-proteomics.comnih.gov The biological significance of flavins is intrinsically linked to the redox activity of their isoalloxazine ring, which can participate in both one- and two-electron transfer reactions. nih.gov This versatility allows flavoenzymes, which utilize FMN or FAD as prosthetic groups, to catalyze a wide range of oxidation-reduction reactions essential for energy metabolism, DNA repair, and light sensing. nih.govresearchgate.net The universality of riboflavin-derived cofactors across all phylogenetic domains underscores their fundamental and evolutionarily ancient role in biochemistry. creative-proteomics.com

Structural Nomenclature and Core Heterocycle: Benzo[g]pteridine and Isoalloxazine

The foundational structure of the flavin family is the benzo[g]pteridine heterocycle. wiley-vch.de This parent compound consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, which is in turn fused to a benzene (B151609) ring. nih.govwikipedia.org The nomenclature of flavin derivatives is based on the numbering and substitution of this core structure.

A key distinction within the flavin family lies in the tautomeric forms of the benzo[g]pteridine-2,4-dione core: alloxazine (B1666890) and isoalloxazine. nih.govresearchgate.net These tautomers differ in the position of a proton and the arrangement of double bonds within the pteridine (B1203161) ring system.

Alloxazine: Formally named 1H-benzo[g]pteridine-2,4-dione, this tautomer is not the form found in biologically active flavins. nih.govresearchgate.net

Isoalloxazine: Known as 10H-benzo[g]pteridine-2,4-dione, this is the core ring system present in riboflavin and its coenzyme derivatives, FMN and FAD. nih.govwikipedia.org The isoalloxazine ring is the redox-active center of these molecules, capable of existing in oxidized, semiquinone (one-electron reduced), and hydroquinone (B1673460) (two-electron reduced) states. nih.govwikipedia.org

The biologically active flavins are substituted at the N10 position of the isoalloxazine ring with a ribityl side chain, which is a derivative of the sugar ribose. researchgate.net

Core Heterocycle Systematic Name Key Structural Feature
Benzo[g]pteridineBenzo[g]pteridineThe fundamental tricyclic ring system. nih.govchemspider.com
Alloxazine1H-Benzo[g]pteridine-2,4-dioneA tautomer of isoalloxazine. nih.govnih.gov
Isoalloxazine10H-Benzo[g]pteridine-2,4-dioneThe redox-active core of biologically active flavins. nih.govwikipedia.org

Overview of Biologically Active Flavin Coenzymes: Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD)

Riboflavin itself is not biologically active but serves as the precursor for the synthesis of the two primary flavin coenzymes: Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). creative-proteomics.commdpi.com These coenzymes are essential for the function of a large number of enzymes known as flavoproteins. wikipedia.org

Flavin Mononucleotide (FMN):

FMN, also known as riboflavin-5'-phosphate, is produced by the ATP-dependent phosphorylation of riboflavin, a reaction catalyzed by the enzyme riboflavin kinase. creative-proteomics.comwikipedia.org It consists of the isoalloxazine ring with the ribityl side chain terminating in a phosphate (B84403) group. wikipedia.orgresearchgate.net FMN functions as a prosthetic group for various oxidoreductases, including NADH dehydrogenase in the mitochondrial electron transport chain. creative-proteomics.comwikipedia.org It is a stronger oxidizing agent than NAD+ and can participate in both one- and two-electron transfers. wikipedia.org

Flavin Adenine Dinucleotide (FAD):

FAD is synthesized from FMN by the enzymatic transfer of an adenosine (B11128) monophosphate (AMP) moiety from ATP, a reaction catalyzed by FAD synthetase. creative-proteomics.com Structurally, FAD consists of the FMN molecule linked to an adenosine monophosphate through a pyrophosphate bridge. wikipedia.org FAD is a more complex and abundant form of flavin, acting as a cofactor for a wide range of flavoproteins involved in crucial metabolic pathways such as the citric acid cycle and fatty acid oxidation. wikipedia.org

The conversion of riboflavin into its active coenzyme forms is a tightly regulated two-step enzymatic process. creative-proteomics.com

Coenzyme Structure Biosynthesis from Riboflavin Key Functions
Flavin Mononucleotide (FMN) Isoalloxazine ring with a ribityl-5'-phosphate side chain. researchgate.netPhosphorylation of riboflavin by riboflavin kinase. creative-proteomics.comProsthetic group for oxidoreductases (e.g., NADH dehydrogenase), one- and two-electron transfers. creative-proteomics.comwikipedia.org
Flavin Adenine Dinucleotide (FAD) FMN linked to adenosine monophosphate (AMP) via a pyrophosphate bond. wikipedia.orgAdenylylation of FMN by FAD synthetase. creative-proteomics.comCofactor for flavoproteins in metabolic pathways (e.g., citric acid cycle, fatty acid oxidation). wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

10-[[(4S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C23H28N4O6/c1-11-7-13-14(8-12(11)2)27(19-17(24-13)20(28)26-21(29)25-19)9-15-18(33-23(5,6)31-15)16-10-30-22(3,4)32-16/h7-8,15-16,18H,9-10H2,1-6H3,(H,26,28,29)/t15-,16+,18-/m0/s1

InChI Key

GNGROKCBYLHNIF-JZXOWHBKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]4[C@H](OC(O4)(C)C)[C@H]5COC(O5)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC4C(OC(O4)(C)C)C5COC(O5)(C)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Benzo G Pteridine, Riboflavin Deriv.

De Novo Biosynthesis Mechanisms in Microorganisms and Plants

The de novo synthesis of riboflavin (B1680620) is a conserved pathway that utilizes two primary precursor molecules: Guanosine (B1672433) 5'-phosphate (GTP) and Ribulose 5-phosphate. researchgate.netnih.gov This process involves a sequence of enzymatic steps that ultimately lead to the formation of the characteristic isoalloxazine ring of riboflavin.

Precursor Utilization: Guanosine 5'-Phosphate (GTP) and Ribulose 5-Phosphate

The biosynthesis of one molecule of riboflavin requires one molecule of GTP and two molecules of Ribulose 5-phosphate. nih.gov GTP, a purine (B94841) nucleotide, provides the pyrimidine (B1678525) ring and adjacent carbon atoms of the isoalloxazine ring system. Ribulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, is the source for the four-carbon unit that forms the xylene ring of riboflavin. nih.govnih.gov

The initial steps of the pathway involve the conversion of these precursors into committed intermediates for riboflavin synthesis. researchgate.net In bacteria, fungi, and plants, GTP is the starting point for one branch of the pathway, while Ribulose 5-phosphate initiates the other. researchgate.net

Enzymatic Steps and Intermediates: From GTP Hydrolysis to 6,7-Dimethyl-8-ribityllumazine (B135004) Formation

The biosynthetic route from GTP begins with its hydrolysis, catalyzed by GTP cyclohydrolase II, to form 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate. nih.govresearchgate.net This is followed by a series of reactions including deamination, side chain reduction, and dephosphorylation to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.gov

Concurrently, Ribulose 5-phosphate is converted to 3,4-dihydroxy-2-butanone 4-phosphate by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase. nih.gov

The penultimate step in the formation of the direct precursor to riboflavin is the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is catalyzed by 6,7-dimethyl-8-ribityllumazine synthase (lumazine synthase) and results in the formation of 6,7-dimethyl-8-ribityllumazine. nih.govuniprot.org

EnzymeSubstrate(s)Product(s)Organism Type
GTP cyclohydrolase IIGuanosine 5'-phosphate (GTP)2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate, Formate, PyrophosphateMicroorganisms, Plants
Pyrimidine deaminase/reductase2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphateMicroorganisms, Plants
Phosphatase5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedioneMicroorganisms, Plants
3,4-dihydroxy-2-butanone-4-phosphate synthaseRibulose 5-phosphate3,4-dihydroxy-2-butanone 4-phosphateMicroorganisms, Plants
6,7-dimethyl-8-ribityllumazine synthase5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, 3,4-dihydroxy-2-butanone 4-phosphate6,7-dimethyl-8-ribityllumazine, Phosphate, WaterMicroorganisms, Plants

Riboflavin Synthase Catalysis and Mechanistic Insights

The final step in riboflavin biosynthesis is a unique dismutation reaction catalyzed by the enzyme riboflavin synthase. wikipedia.org This enzyme facilitates the conversion of two molecules of 6,7-dimethyl-8-ribityllumazine into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govresearchgate.net The latter product can be recycled back into the pathway as a substrate for lumazine (B192210) synthase. nih.govresearchgate.net

The mechanism of riboflavin synthase is unusual as it involves the transfer of a four-carbon unit between two identical substrate molecules without the need for any cofactors. wikipedia.org The reaction can even proceed non-enzymatically at elevated temperatures, although the enzyme significantly accelerates the rate. The active site of riboflavin synthase holds two substrate molecules in close proximity, facilitating the transfer of the four-carbon fragment. wikipedia.org The reaction is believed to proceed through a pentacyclic intermediate. nih.gov

Flavin Coenzyme Formation and Interconversion

Riboflavin itself is a precursor to the biologically active coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). creative-proteomics.comnih.gov These conversions are essential for the function of a wide array of flavoproteins involved in critical metabolic redox reactions.

Riboflavin Kinase (RFK) Activity and FMN Phosphorylation

The first step in the formation of flavin coenzymes is the phosphorylation of riboflavin to FMN. This reaction is catalyzed by the enzyme riboflavin kinase (RFK), also known as flavokinase. uniprot.orgresearchgate.net RFK transfers a phosphate group from ATP to the ribityl side chain of riboflavin, a reaction that requires the presence of a divalent metal ion such as magnesium or zinc. uniprot.orgreactome.org This conversion is considered the rate-limiting step in the biosynthesis of FAD. frontiersin.org

FAD Synthase (FADS) Activity and FAD Adenylation

Following the formation of FMN, the final step in the synthesis of the predominant flavin coenzyme, FAD, is the adenylylation of FMN. This reaction is catalyzed by FAD synthase (FADS), also known as FMN adenylyltransferase. ontosight.ainih.gov FADS transfers an adenylyl group from another molecule of ATP to FMN, forming FAD and releasing pyrophosphate. ontosight.aiwikipedia.org In prokaryotes, a single bifunctional enzyme often possesses both RFK and FMNAT activities. nih.gov

EnzymeSubstrate(s)Product(s)Cofactor(s)
Riboflavin Kinase (RFK)Riboflavin, ATPFlavin mononucleotide (FMN), ADPMg2+ or Zn2+
FAD Synthase (FADS)Flavin mononucleotide (FMN), ATPFlavin adenine dinucleotide (FAD), Pyrophosphate (PPi)Mg2+

Subcellular Localization of Coenzyme Synthesis

In eukaryotic organisms, the conversion of riboflavin into its biologically active coenzyme forms, FMN and FAD, is a compartmentalized process. The primary sites for these biosynthetic steps are the cytosol and mitochondria. creative-proteomics.com Within these compartments, specific enzymes, namely riboflavin kinase and FAD synthetase, catalyze the sequential conversion of riboflavin to FMN and then to FAD. creative-proteomics.com The presence of organelle-specific isoforms of these enzymes underscores the importance of localized coenzyme synthesis. creative-proteomics.com Mitochondrial flavin synthesis is particularly vital for the integrity of the respiratory chain, as numerous flavoproteins within the electron transport chain are synthesized locally within the mitochondrion and require immediate flavinylation to become functional. creative-proteomics.com

Regulation of Biosynthesis Pathways

The biosynthesis of riboflavin is a tightly controlled process, ensuring that cellular concentrations of flavins are maintained within an optimal range. This regulation occurs at the genetic level and is responsive to various environmental cues.

Transcriptional Regulation by Riboswitches

In many prokaryotic organisms, the genes responsible for riboflavin biosynthesis and transport are regulated by a sophisticated mechanism involving riboswitches. nih.govnih.gov These are structured non-coding RNA elements located in the 5' untranslated region of messenger RNAs (mRNAs) that can directly bind to small molecules, in this case, FMN. nih.govnih.gov This binding event induces a conformational change in the RNA structure, which in turn modulates gene expression. nih.govjove.com

This regulation can occur at the level of transcription or translation. nih.govubc.ca In Gram-positive bacteria, the binding of FMN to the riboswitch often leads to the formation of a terminator hairpin structure, causing premature termination of transcription, a process known as transcriptional attenuation. jove.comnih.gov Conversely, in the absence of FMN, the riboswitch adopts an alternative conformation that allows transcription to proceed. jove.com In many Gram-negative bacteria, the FMN riboswitch controls the initiation of translation by sequestering the ribosome binding site, thereby preventing protein synthesis when FMN levels are sufficient. nih.govubc.ca

Organism GroupPredominant Regulatory MechanismEffector Molecule
Gram-positive bacteriaTranscriptional attenuationFMN
Gram-negative bacteriaTranslational initiation controlFMN

Regulatory Roles of Environmental Factors (e.g., Iron Ions)

Environmental factors, such as the availability of metal ions, can also influence the regulation of riboflavin biosynthesis. Iron, in particular, has been shown to have a regulatory interplay with riboflavin metabolism in some bacteria. nih.gov In certain bacteria, a decrease in iron availability can lead to an increase in riboflavin biosynthesis and/or uptake. nih.gov This connection is thought to be a strategy to overcome iron restriction, as riboflavin can play a role in iron acquisition. researchgate.net The regulation can be complex and gene-specific, with iron repressing some riboflavin biosynthesis genes in the presence of extracellular riboflavin, while inducing others in its absence. nih.gov Reciprocally, riboflavin can also affect the expression of genes involved in iron uptake, often in an iron-dependent manner. nih.govnih.gov

Metabolic Interconnections and Roles in Biological Systems

Riboflavin derivatives are central to cellular metabolism, not only for their direct roles in energy production but also for their crucial involvement in the metabolic pathways of other essential micronutrients.

Fundamental Role in Cellular Respiration and Energy Generation (e.g., Mitochondrial Respiratory Chain Complexes I and II)

Flavin coenzymes, FMN and FAD, are critical components of the mitochondrial electron transport chain, the final common pathway for the oxidation of fuel molecules and the primary site of ATP synthesis. oregonstate.eduoaepublish.com FMN is an essential cofactor for Complex I (NADH dehydrogenase), where it accepts electrons from NADH. askfilo.comresearchgate.net FAD is a tightly bound prosthetic group in Complex II (succinate dehydrogenase), which catalyzes the oxidation of succinate (B1194679) to fumarate (B1241708) in the Krebs cycle and transfers electrons directly into the electron transport chain. askfilo.comwikipedia.org The redox properties of FMN and FAD allow them to accept and donate electrons, facilitating the flow of electrons through the respiratory chain and contributing to the generation of the proton gradient that drives ATP synthesis. oregonstate.eduaskfilo.com

Mitochondrial ComplexFlavin CofactorFunction
Complex I (NADH dehydrogenase)FMNAccepts electrons from NADH
Complex II (succinate dehydrogenase)FADAccepts electrons from succinate

Participation in Metabolism of Other Micronutrients (e.g., Folate, Vitamin B12, Vitamin B6, Niacin)

The metabolic influence of riboflavin extends to the processing and activation of several other B vitamins. oregonstate.eduwikipedia.org

Folate: The FAD-dependent enzyme methylenetetrahydrofolate reductase (MTHFR) is a key enzyme in folate metabolism. oregonstate.eduoregonstate.edu It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate, which is essential for the remethylation of homocysteine to methionine. oregonstate.eduoregonstate.edunih.gov

Vitamin B12: The regeneration of the active form of vitamin B12, methylcobalamin, requires the enzyme methionine synthase reductase, which utilizes both FMN and FAD as coenzymes. oregonstate.edumdpi.com Methylcobalamin is the cofactor for methionine synthase, the enzyme that uses 5-methyltetrahydrofolate to convert homocysteine to methionine. oregonstate.edu

Vitamin B6: The conversion of vitamin B6 to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), is dependent on the FMN-requiring enzyme pyridoxine (B80251) 5'-phosphate oxidase (PPO). oregonstate.edunih.gov PLP is a cofactor for a multitude of enzymatic reactions, primarily in amino acid metabolism. nih.gov

Niacin: The synthesis of the niacin-containing coenzymes, nicotinamide (B372718) adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), from the amino acid tryptophan involves the FAD-dependent enzyme kynurenine (B1673888) 3-monooxygenase. oregonstate.eduwikipedia.org Severe riboflavin deficiency can impair this conversion, potentially increasing the risk of niacin deficiency. oregonstate.edu

NutrientRiboflavin-Dependent EnzymeRole of Riboflavin Derivative
FolateMethylenetetrahydrofolate reductase (MTHFR)FAD is a cofactor. oregonstate.eduoregonstate.edu
Vitamin B12Methionine synthase reductaseFMN and FAD are coenzymes. oregonstate.edumdpi.com
Vitamin B6Pyridoxine 5'-phosphate oxidase (PPO)FMN is a cofactor. oregonstate.edunih.gov
NiacinKynurenine 3-monooxygenaseFAD is a cofactor. oregonstate.eduwikipedia.org

Precursor Function in Other Biomolecules (e.g., Dimethylbenzimidazole part of Coenzyme B12)

Riboflavin (Benzo[g]pteridine, 7,8-Dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione) is a crucial precursor for the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). wikipedia.orgnih.gov These flavocoenzymes are indispensable for the function of a wide array of flavoproteins that participate in critical metabolic redox reactions, including the electron transport chain, fatty acid β-oxidation, and the metabolism of carbohydrates, lipids, and proteins. oaepublish.comoregonstate.edu Beyond its role in forming FMN and FAD, the biosynthetic pathway of riboflavin provides a key intermediate for the synthesis of other significant biomolecules, most notably the 5,6-dimethylbenzimidazole (B1208971) moiety of coenzyme B12 (cobalamin).

Research has established a direct biosynthetic link between riboflavin and the dimethylbenzimidazole portion of vitamin B12. nih.gov The common origin is the intermediate 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. acs.org This molecule serves as a branch point. In the final step of riboflavin synthesis, two molecules of 6,7-dimethyl-8-ribityllumazine are catalyzed by riboflavin synthase to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway. wikipedia.orgnih.gov

Alternatively, 6,7-dimethyl-8-ribityllumazine can be transformed into 5,6-dimethylbenzimidazole. Studies using labeled precursors in Propionibacterium shermanii have shown that the eight carbon atoms that form the dimethylbenzene moiety of 5,6-dimethylbenzimidazole are derived from the same putative four-carbon biosynthetic unit that forms the corresponding part of riboflavin. nih.gov Further investigations into the origin of this four-carbon unit indicate the involvement of the C-1 position of a pentose precursor, such as D-ribose. nih.govacs.org This evidence points to a shared pathway that diverges at the lumazine derivative, highlighting an efficient metabolic strategy where a single pathway generates precursors for two different essential vitamins.

The FAD-dependent enzyme kynurenine 3-monooxygenase is required for the synthesis of the niacin-containing coenzymes, NAD and NADP, from tryptophan. wikipedia.orgoregonstate.edu A deficiency in riboflavin can impair this process and increase the risk of a niacin deficiency. oregonstate.edu Furthermore, the conversion of vitamin B6 to its active coenzyme form, pyridoxal 5'-phosphate, is catalyzed by the FMN-dependent enzyme pyridoxine 5'-phosphate oxidase. wikipedia.org The FAD-dependent enzyme methylenetetrahydrofolate reductase (MTHFR) is also a key component in folate metabolism. wikipedia.orgoregonstate.edu

Table 1: Key Compounds in the Precursor Function of the Riboflavin Pathway

Compound NameRole
RiboflavinPrecursor to FMN and FAD; shares a biosynthetic precursor with the 5,6-dimethylbenzimidazole moiety of Vitamin B12.
6,7-Dimethyl-8-ribityllumazineThe immediate precursor to riboflavin and the branch-point intermediate leading to the synthesis of 5,6-dimethylbenzimidazole. acs.orgnih.gov
5,6-DimethylbenzimidazoleThe component of Coenzyme B12 (Vitamin B12) derived from the riboflavin biosynthetic pathway. nih.gov
Flavin Mononucleotide (FMN)An essential coenzyme derived from riboflavin. wikipedia.org
Flavin Adenine Dinucleotide (FAD)An essential coenzyme derived from riboflavin. wikipedia.org
D-RiboseA pentose precursor involved in forming the four-carbon unit for the dimethylbenzene moiety of both riboflavin and 5,6-dimethylbenzimidazole. nih.gov

Redox Chemistry and Mechanisms of the Benzo G Pteridine Moiety

Characterization of Multi-Redox States: Quinone, Semiquinone, and Hydroquinone (B1673460) Forms

The benzo[g]pteridine (B1247554) moiety of flavins can exist in three distinct oxidation states: the fully oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone. asm.orgnih.govmdpi.com The transition between these states is what endows flavins with their catalytic power in biological systems.

Quinone (Oxidized State): This is the fully oxidized form of the flavin, often denoted as Flox. It is characterized by a conjugated isoalloxazine ring system, which is responsible for the characteristic yellow color of riboflavin (B1680620). nih.gov

Semiquinone (Radical State): Upon accepting a single electron, the quinone is converted to the semiquinone radical (Flrad•). This intermediate is notably stable, a key feature that allows flavins to participate in one-electron transfer reactions. researchgate.net The semiquinone can exist as a neutral radical (HFl•) or an anionic radical (Fl•−), depending on the pH. acs.org

Hydroquinone (Reduced State): The addition of a second electron reduces the semiquinone to the fully reduced hydroquinone form (Flred). acs.org This state is colorless and is crucial for reactions involving two-electron transfers, such as hydride transfer. fabad.org.tr

The interconversion of these redox states is a reversible process, allowing the flavin cofactor to be regenerated and participate in multiple catalytic cycles. The specific redox potential for these transitions can be significantly modulated by the protein environment within a flavoenzyme, spanning a range from approximately -400 mV to +60 mV. asm.orgnih.gov

Redox States of the Benzo[g]pteridine Moiety
Redox StateAlternative NameNumber of Electrons GainedKey Characteristics
QuinoneOxidized (Flox)0Fully oxidized, yellow color, absorbs light around 450 nm.
SemiquinoneRadical (Flrad•)1Stable radical intermediate, can be neutral or anionic.
HydroquinoneReduced (Flred)2Fully reduced, colorless.

Mechanisms of One- and Two-Electron Transfer Processes

A defining feature of the benzo[g]pteridine moiety is its capacity to mediate both one- and two-electron transfer reactions, a versatility not shared by other common redox cofactors like NAD(P)H, which are restricted to two-electron (hydride) transfers. nih.govebi.ac.uk

One-Electron Transfer: The stability of the semiquinone radical is the cornerstone of one-electron transfer mechanisms. researchgate.net Flavoenzymes can either accept or donate a single electron, transitioning between the quinone and semiquinone states, or between the semiquinone and hydroquinone states. This capability is critical in processes like the mitochondrial electron transport chain, where electrons are passed sequentially. researchgate.net

Two-Electron Transfer: Flavins can also mediate the transfer of two electrons simultaneously, typically in the form of a hydride ion (H-). fabad.org.tr In this mechanism, the oxidized flavin (quinone) accepts a hydride ion from a substrate, such as NADPH, to become the fully reduced hydroquinone. Conversely, the hydroquinone can donate a hydride ion to a substrate, returning to the oxidized quinone state.

The ability to switch between these two mechanisms allows flavoenzymes to act as crucial intermediaries, coupling the two-electron chemistry of nicotinamide (B372718) coenzymes with the one-electron chemistry of components like iron-sulfur clusters and hemes. researchgate.net

Amphoteric Nature and Ionization States

The benzo[g]pteridine ring is an amphoteric molecule, meaning it can act as both an acid and a base, existing in neutral, anionic, and cationic forms across its three redox states. asm.orgnih.gov The protonation state of the molecule is highly dependent on the pH of the surrounding environment and significantly influences its redox properties and spectral characteristics. nih.gov

The nitrogen atoms at positions N1, N3, and N5 of the isoalloxazine ring are the primary sites of protonation and deprotonation. nih.govptfarm.pl The pKa values, which indicate the tendency of a molecule to donate a proton, vary for each ionization state and redox form.

Experimentally Determined pKa Values for Riboflavin
Redox StateIonization StepApproximate pKa
Oxidized (Quinone)Cationic to Neutral~0 nih.gov
Neutral to Anionic~10 nih.govptfarm.pl
SemiquinoneCationic to Neutral Radical~2.5
Neutral Radical to Anionic Radical~8.3
HydroquinoneCationic to Neutral~6.5

The ability of the protein environment within an enzyme to modulate these pKa values is a critical aspect of tuning the reactivity of the flavin cofactor for specific catalytic functions. researchgate.net

Involvement in Biological Redox Reactions (e.g., Glutathione (B108866) Reductase Activity)

The versatile redox chemistry of the benzo[g]pteridine moiety is central to the function of a vast number of flavoenzymes. A prime example is glutathione reductase (GR), an essential enzyme for maintaining the redox balance within cells. wikipedia.org

Glutathione reductase catalyzes the reduction of glutathione disulfide (GSSG) to two molecules of the antioxidant glutathione (GSH), using NADPH as the electron donor. fabad.org.trwikipedia.org The FAD cofactor, with its benzo[g]pteridine core, is at the heart of this reaction.

The catalytic cycle of glutathione reductase can be summarized in two half-reactions:

Reductive Half-Reaction: The FAD moiety in the enzyme's active site accepts a hydride ion (two electrons and a proton) from NADPH, becoming reduced to FADH₂. wikipedia.orgproteopedia.org These electrons are then transferred to a redox-active disulfide bond within the enzyme (formed by two cysteine residues, Cys58 and Cys63), creating a dithiol. ebi.ac.ukwikipedia.org

Oxidative Half-Reaction: The reduced enzyme, now in its dithiol form, binds GSSG. One of the cysteine thiols attacks the disulfide bond of GSSG, forming a mixed disulfide and releasing one molecule of GSH. The other cysteine thiol then attacks the mixed disulfide, releasing the second molecule of GSH and regenerating the enzyme's internal disulfide bond. proteopedia.org The FAD cofactor is then ready to accept another hydride from NADPH, completing the catalytic cycle.

In this process, the FAD cofactor acts as a critical electron shuttle, efficiently transferring reducing equivalents from NADPH to the glutathione disulfide substrate via the enzyme's redox-active disulfide. This highlights the indispensable role of the benzo[g]pteridine moiety's redox properties in cellular antioxidant defense.

Enzymatic Interactions and Flavoenzymes

Structural Basis of Flavin-Apoenzyme Binding and Interactions

The binding of flavin cofactors (FAD and FMN) to their respective apoenzymes is a highly specific process, crucial for the stability and catalytic activity of the resulting holoenzyme. This interaction is primarily non-covalent, involving a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov The isoalloxazine ring of the flavin is typically buried deep within the protein structure, at the interface between different domains. nih.gov

The adenine (B156593) moiety of FAD is often bound in a pocket lined with specific amino acid residues, while the phosphate (B84403) groups interact with main-chain and side-chain atoms. nih.gov The ribityl chain also forms important hydrogen bonds with the protein. These numerous non-covalent interactions contribute to the high affinity of the apoenzyme for the flavin cofactor. nih.gov In some cases, the binding of the flavin cofactor is coupled with conformational changes in the enzyme, which can be essential for creating the active site and facilitating catalysis.

While most flavin-apoenzyme interactions are non-covalent, there are instances of covalent attachment. This linkage can occur through various amino acid residues, such as cysteine, histidine, or tyrosine, and is thought to modulate the redox potential of the flavin and stabilize the enzyme-cofactor complex. wiley-vch.de

Table 1: Key Interactions in Flavin-Apoenzyme Binding
Interaction TypeFlavin Moiety InvolvedApoenzyme Residues/FeaturesSignificance
Hydrogen BondingIsoalloxazine ring, Ribityl chain, Phosphate groupsPolar amino acid side chains (e.g., Ser, Gln), Main-chain atomsSpecificity and high-affinity binding. nih.gov
Van der Waals / Hydrophobic InteractionsIsoalloxazine ring, Adenine ring (in FAD)Nonpolar amino acid side chains (e.g., Val, Leu, Ala)Stabilization of the cofactor within the binding pocket. nih.gov
Electrostatic InteractionsPhosphate groupsPositively charged amino acid side chains (e.g., Arg, Lys)Orientation and anchoring of the cofactor.
Covalent Linkage (less common)8α-methyl group or C6 of isoalloxazine ringCysteine, Histidine, Tyrosine residuesModulation of redox potential and enhanced stability. wiley-vch.de

Catalytic Versatility of Flavin-Dependent Enzymes

Flavoenzymes are remarkably versatile catalysts, participating in a vast range of biochemical transformations. This versatility stems from the ability of the isoalloxazine ring of the flavin cofactor to exist in three different redox states: oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone). This allows flavoenzymes to mediate both one- and two-electron transfer processes. nih.gov

The protein environment plays a crucial role in tuning the reactivity of the flavin cofactor, allowing the same basic structure to be utilized for a wide variety of reactions. nih.gov Depending on the specific flavoenzyme, they can catalyze oxidation-reduction reactions, including dehydrogenations, hydroxylations, and epoxidations. nih.govmdpi.com

Flavin-dependent monooxygenases, for example, utilize a C4a-(hydro)peroxyflavin intermediate to introduce an oxygen atom into a substrate. mdpi.comnih.gov Other flavoenzymes function as dehydrogenases, transferring electrons from a substrate to an acceptor molecule. The ability to form covalent adducts with substrates further expands the catalytic repertoire of these enzymes. nih.gov

Table 2: Examples of Reactions Catalyzed by Flavin-Dependent Enzymes
Enzyme ClassReaction TypeKey Flavin Intermediate/StateBiological Example
MonooxygenasesHydroxylation, Epoxidation, Baeyer-Villiger oxidationC4a-(hydro)peroxyflavinBiosynthesis of natural products, drug metabolism. mdpi.com
OxidasesOxidation of substrates with O2 as the electron acceptorReduced flavin (FMNH2 or FADH2)Amino acid catabolism (e.g., D-amino acid oxidase).
DehydrogenasesRemoval of hydrogen from a substrateOxidized and reduced flavin cyclingFatty acid beta-oxidation (e.g., Acyl-CoA dehydrogenase).
ReductasesReduction of substratesReduced flavin (FMNH2 or FADH2)Glutathione (B108866) reduction by glutathione reductase. nih.gov

Mechanisms in Specialized Biological Processes

The unique photochemical properties of benzo[g]pteridine (B1247554) derivatives are harnessed in several specialized biological processes, including DNA repair, light detection, and bioluminescence.

DNA Repair Processes

DNA photolyases are flavoenzymes that repair DNA damage caused by ultraviolet (UV) radiation, specifically the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). nih.govwikipedia.org These enzymes contain a catalytic flavin cofactor, typically FAD, which, in its fully reduced state (FADH-), is the active form for repair. nih.govplos.org

The repair mechanism is a light-dependent process. Upon absorption of blue light, the excited FADH- donates an electron to the CPD lesion. This initiates the cleavage of the cyclobutane ring, restoring the original pyrimidine bases. The electron is then transferred back to the flavin, returning it to its reduced state, ready for another catalytic cycle. nih.gov

Light Detection Mechanisms

Cryptochromes are flavoprotein photoreceptors found in plants and animals that are involved in regulating circadian rhythms and other light-dependent processes. plos.orgnih.govresearchgate.net Structurally related to DNA photolyases, cryptochromes also contain a flavin cofactor (FAD). However, instead of repairing DNA, the light-induced changes in the flavin's redox state trigger a signaling cascade. plos.orgnih.govresearchgate.net

In the dark, the flavin is in its oxidized state (FADox). plos.orgfrontiersin.org Upon absorption of blue light, the flavin undergoes photoreduction to a semiquinone radical state (FADH•). plos.orgnih.govresearchgate.net This change in the flavin's redox state is believed to induce conformational changes in the cryptochrome (B1237616) protein, which then allows it to interact with downstream signaling partners. frontiersin.org

Bioluminescence Pathways

Bacterial luciferases are flavin-dependent monooxygenases that catalyze the emission of light in certain bacteria. nih.gov The reaction involves the oxidation of a long-chain aliphatic aldehyde and a reduced flavin mononucleotide (FMNH2). nih.govnih.gov

Spectroscopic Characterization and Photophysical Properties

Absorption Spectroscopy of Benzo[g]pteridine (B1247554) Derivatives

The absorption spectra of benzo[g]pteridine derivatives are characterized by distinct bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the fused ring system. Riboflavin (B1680620) (7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione), a prominent member of this family, exhibits characteristic absorption maxima. In the body, the primary absorption peaks for riboflavin are observed between 445-450 nm, with a specific maximum often cited at 447 nm. acs.org Further studies have identified absorption peaks at 371 nm and 442 nm. researchgate.net

Computational chemistry, particularly time-dependent density functional theory (TD-DFT), has been employed to predict and understand the electronic transitions in these molecules. acs.org For riboflavin, theoretical calculations have predicted absorption wavelengths at 362.0 nm and 300.8 nm. acs.org While there can be shifts between experimental and computed spectra, these theoretical approaches provide valuable insights into the nature of the electronic excitations. acs.org

CompoundExperimental Absorption Maxima (λmax, nm)Theoretical Absorption Maxima (λmax, nm)
Riboflavin445-450 (447) acs.org, 371, 442 researchgate.net362.0, 300.8 acs.org

Fluorescence Spectroscopy: Emission Spectra and Quantum Yields

Many benzo[g]pteridine derivatives are fluorescent, a property that is central to their biological roles and applications in sensing. The fluorescence of riboflavin and its derivatives has been thoroughly investigated. Riboflavin displays three prominent fluorescence areas with excitation/emission maxima (λex/λem) at approximately 270/525 nm, 370/525 nm, and 450/525 nm. matec-conferences.org Another study reported a fluorescence emission maximum at 533 nm upon excitation at 442 nm, 458 nm, and 488 nm. researchgate.net The fluorescence quantum yield of riboflavin has been determined to be 0.3. omlc.org

CompoundExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)
Riboflavin270, 370, 450 matec-conferences.org525 matec-conferences.org, 533 researchgate.net0.3 omlc.org

The fluorescence of benzo[g]pteridine derivatives can be quenched by various molecular interactions. These quenching mechanisms include energy transfer, molecular rearrangements, collisional quenching, and the formation of ground-state complexes. nih.gov The specific mechanism often depends on the nature of the fluorophore and the quencher. nih.gov

Studies on pterin (B48896) derivatives have shown that their fluorescence can be dynamically quenched by anions such as phosphate (B84403) and acetate. This process involves the interaction of the excited state of the pterin with the quencher, leading to non-radiative de-excitation. The efficiency of this quenching is described by the bimolecular rate constant. The formation of non-covalent complexes with nucleic acid bases is another important quenching pathway, which is significant in understanding the interactions of these molecules in biological systems. nih.gov

Theoretical calculations have proven to be a powerful tool for understanding and predicting the photophysical properties of benzo[g]pteridine derivatives. For instance, ab initio quantum-chemical calculations have been successful in quantitatively reproducing the absorption and emission properties of certain benzo researchgate.netnih.govthieno[3,2-d]pyrimidine 5,5-dioxides, which are structurally related to the benzo[g]pteridine core. nih.govresearchgate.net These computational methods allow for the correlation of electronic structure with observed spectroscopic behavior, providing a deeper understanding of the factors that govern fluorescence and other photophysical processes.

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of benzo[g]pteridine derivatives.

¹H-NMR: The proton NMR spectra of these compounds provide detailed information about the number and connectivity of protons. For example, in the ¹H-NMR spectrum of a 2,3-dihydro-2-thioxobenzo[g]pteridin-4(1H,5H,10H)-one derivative, aromatic protons appear as a multiplet in the range of 7.32–7.83 ppm, while NH protons of the pyrimidine (B1678525) ring are observed as singlets at 11.26 and 13.03 ppm. tandfonline.com

¹³C-NMR: Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. In a derivative of 1,4-dihydroquinoxaline, a precursor to benzo[g]pteridines, signals for the aromatic carbons (C=C) were observed at 89.1, 119.4, 119.8, 120.3, 131.4, and 136.5 ppm, with the carbonyl carbon (C=O) appearing at 165.9 ppm. tandfonline.com For a pyrano[3,2-g]pteridine derivative, the ¹³C-NMR spectrum showed signals for the methylthio carbon (SCH3) at 12.8 ppm and various carbons of the heterocyclic core at distinct chemical shifts.

Compound TypeTechniqueKey Chemical Shifts (δ, ppm)
2,3-dihydro-2-thioxobenzo[g]pteridin-4(1H,5H,10H)-one deriv.¹H-NMR7.32–7.83 (aromatic-H), 11.26, 13.03 (NH) tandfonline.com
1,4-dihydroquinoxaline deriv.¹³C-NMR89.1-136.5 (C=C), 165.9 (C=O) tandfonline.com
Pyrano[3,2-g]pteridine deriv.¹³C-NMR12.8 (SCH3), 53.3 (C4a), 67.9 (C3), 68.1 (C2), 68.4 (C4), 79.0 (C10a), 105.0 (C5a), 146.3 (C8), 151.4 (C9a), 156.3 (C6)

Infrared spectroscopy is used to identify the functional groups present in benzo[g]pteridine derivatives. The characteristic vibrational frequencies provide a molecular fingerprint. For instance, in thioxobenzo[g]pteridine derivatives, the carbonyl (C=O) stretching vibration is typically observed around 1689 cm⁻¹, while the thiocarbonyl (C=S) stretch appears near 1292 cm⁻¹. tandfonline.com In other related heterocyclic systems, C-H stretching vibrations are found in the 3200–2800 cm⁻¹ region, and the fingerprint region (1200–700 cm⁻¹) contains a wealth of information from C-O, C-C, and C-N single bond stretches, as well as C-H bending vibrations. ijfmr.com

Compound TypeFunctional GroupCharacteristic IR Absorption (cm⁻¹)
Thioxobenzo[g]pteridine deriv.C=O~1689 tandfonline.com
Thioxobenzo[g]pteridine deriv.C=S~1292 tandfonline.com
General HeterocyclesC-H stretch3200-2800 ijfmr.com
General HeterocyclesFingerprint Region (C-O, C-C, C-N stretch, C-H bend)1200-700 ijfmr.com

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) and its hyphenated techniques, such as High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the structural elucidation and analysis of benzo[g]pteridine derivatives like riboflavin. These methods provide precise molecular weight information and fragmentation patterns, which aid in the identification of the parent molecule and its related compounds or degradation products. waters.comnih.gov

LC-MS, particularly utilizing techniques like Ultra-Performance Liquid Chromatography (UPLC), allows for the efficient separation of riboflavin from its metabolites and photodegradation products, such as Flavin Mononucleotide (FMN), Flavin Adenine (B156593) Dinucleotide (FAD), and Lumichrome (B1664701), in a single analytical run. waters.comgimitec.com The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the simultaneous detection and quantification of these compounds in various matrices. nih.gov

In Electrospray Ionization (ESI) mass spectrometry, riboflavin typically forms a protonated molecule [M+H]⁺. For riboflavin (C₁₇H₂₀N₄O₆, molecular weight 376.36 g/mol ), this corresponds to an m/z of 377.14. nist.govmassbank.eumassbank.eu Time-resolved mass spectrometry has been employed to monitor the photodegradation of riboflavin, identifying the decay of the parent ion (m/z 375 for the deprotonated molecule [M-H]⁻) and the concurrent formation of photoproducts. acs.org

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) of the protonated riboflavin molecule reveals characteristic fragmentation patterns. A major fragment ion is consistently observed at m/z 243.08, which corresponds to the loss of the ribityl side chain. massbank.eumassbank.eu Other significant fragments can also be detected, providing further structural confirmation.

The table below summarizes key mass spectrometric data for Riboflavin and a major fragment.

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ion (m/z)Fragment Identity
RiboflavinC₁₇H₂₀N₄O₆377.1457243.0875Loss of ribityl side chain

Photochemistry of Isoalloxazines

The photochemical behavior of riboflavin and related compounds is governed by the 7,8-dimethylisoalloxazine ring, which is a derivative of benzo[g]pteridine. rsc.org This heterocyclic system acts as the primary chromophore, responsible for the absorption of light in the blue and ultraviolet regions of the spectrum, with characteristic absorption maxima around 375 nm and 445 nm. researchgate.net The absorption of a photon promotes the isoalloxazine ring to an excited singlet state (S₁). acs.org

From the excited singlet state, the molecule can undergo several processes. It can decay back to the ground state via fluorescence, or it can transition to an excited triplet state (T₁) through a process known as intersystem crossing. researchgate.netacs.org The triplet state is relatively long-lived and highly reactive, playing a central role in the photochemical reactions of flavins. researchgate.net

The photochemistry of isoalloxazines is complex and includes several key reaction types:

Intermolecular Photoreduction: In the presence of an external electron donor, the excited flavin can be reduced in one-electron steps to form a flavosemiquinone radical, and subsequently, the fully reduced 1,5-dihydroflavin. bohrium.com

Intramolecular Photoreduction: This process involves the abstraction of a hydrogen atom from the ribityl side chain at the N-10 position by the excited isoalloxazine ring. bohrium.com

Photodealkylation: An intramolecular reaction that results in the cleavage of the side chain at the N-10 position, yielding an alloxazine (B1666890) derivative. bohrium.com

These photochemical pathways lead to the degradation of riboflavin and the formation of various photoproducts. The two most prominent photoproducts are Lumichrome and Lumiflavin (B1675435). acs.org The formation of these products depends on the reaction conditions, such as the solvent and pH. For instance, time-resolved mass spectrometry studies have tracked the formation of photolysis intermediates like formylmethylflavin during the degradation process. acs.org The study of flavin photochemistry is significant due to its role in various photobiological processes, including blue-light photoreception in plants and bacteria. rsc.orgbohrium.com

The table below summarizes the primary photochemical reactions of isoalloxazines.

Reaction TypeDescriptionKey Intermediates/Products
Photoreduction (Intermolecular)Reduction of the excited isoalloxazine ring by an external electron donor. bohrium.comFlavosemiquinone, 1,5-Dihydroflavin bohrium.com
Photoreduction (Intramolecular)Hydrogen abstraction from the N-10 side chain by the excited ring. bohrium.comReduced flavin species
PhotodealkylationCleavage of the N-10 side chain. bohrium.comAlloxazine derivatives (e.g., Lumichrome) acs.orgbohrium.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for studying the electronic structure and properties of flavin-related compounds. These calculations provide a molecular-level understanding of the ground and excited state behaviors that govern their biological and chemical functions.

For instance, DFT calculations have been used to optimize the geometry of benzo-dipteridine derivatives to predict the most energetically favorable conformations. nih.govacs.org These ground-state calculations are the foundation for further analysis, including the modeling of redox potentials and reaction pathways. nih.govacs.org The choice of functional, such as the popular B3LYP functional, combined with an appropriate basis set like 6-31G(d,p), is crucial for achieving a balance of accuracy and computational economy. nih.gov

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a popular and powerful tool for studying electronically excited states. rsc.orguci.edursc.org TD-DFT is widely used to calculate the properties of molecules in their excited states, which is crucial for understanding photochemical processes. nih.govrsc.org The method provides a framework for extracting electronic excited state energies by calculating the linear response of the system to a time-dependent perturbation, such as an oscillating electric field. uci.edu

This approach allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. chemrxiv.org For riboflavin (B1680620) derivatives, TD-DFT can estimate the lowest triplet excited state (T₁) energies, which are critical for understanding photosensitization mechanisms. nih.gov The accuracy and efficiency of TD-DFT make it an indispensable tool for investigating the photophysics and photochemistry of complex biological chromophores. rsc.orgresearchgate.net

TD-DFT is instrumental in predicting the electronic absorption spectra of molecules by calculating the energies and oscillator strengths of electronic transitions. rsc.orguci.edu For riboflavin and its derivatives, the characteristic absorption bands in the UV-visible spectrum can be assigned to specific electronic transitions based on computational results.

Studies on riboflavin have identified several key transitions. The absorption maxima observed experimentally at approximately 375 nm, 265 nm, and 220 nm are attributed to π-π* electronic transitions. researchgate.net Another transition, an n-π* transition, is also present. researchgate.net Computational methods like TD-DFT can model these transitions, helping to elucidate the nature of the molecular orbitals involved (e.g., non-bonding, π, and π* orbitals) and how their energies and characters are influenced by the molecular structure and environment.

Transition TypeAssociated Wavelength (nm)
π-π~375
π-π~265
π-π~220
n-πN/A

The benzo[g]pteridine (B1247554) ring system can exist in different tautomeric forms, primarily alloxazine (B1666890) and isoalloxazine. wikipedia.orgnih.gov This tautomerism is critically important, as the biologically active forms of flavins, such as riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD), are derivatives of the isoalloxazine tautomer. wiley-vch.de The alloxazine form, such as lumichrome (B1664701), is also a significant derivative. wiley-vch.de

While they are analogous compounds, the alloxazine and isoalloxazine forms exhibit different spectroscopic and photophysical properties. wiley-vch.de Computational chemistry provides a means to investigate the relative stabilities of these tautomers by calculating their ground-state energies. The energy difference between the two forms, or the isomerization energy, dictates their equilibrium population under specific conditions. Studies have confirmed that while the isoalloxazine ring is present in biologically crucial molecules like riboflavin, the parent compound in the solid state exists as the alloxazine tautomer. nih.gov Computational studies can unveil the underlying energy storage mechanisms, which can differ between the pristine isoalloxazic and the derived alloxazinic systems. ibs.re.kr

The redox-active nature of the benzo[g]pteridine core makes its derivatives attractive materials for applications in energy storage, such as organic-based batteries. nih.govacs.org Flavins are known biological redox cofactors, and this property has been explored for use in Li-ion batteries. nih.gov Computational modeling, particularly using DFT, is a key tool for predicting and understanding the electrochemical behavior of these molecules.

In studies of benzo-dipteridine derivatives as cathode materials, DFT calculations were performed to predict the most energetically favorable sites for lithiation. nih.govresearchgate.net By placing a lithium atom at various sites around the optimized molecule, researchers can determine the most stable binding locations. nih.gov For a dimethylated benzo-dipteridine derivative (BF-Me₂), calculations showed that lithiation at the N5 and N12 positions was the most energetically favorable, leading to a planar, stabilized structure. acs.org This stabilization is similar to that observed in riboflavin, where carbonyl groups adjacent to active nitrogen atoms stabilize the lithiated complex via chelation. nih.govacs.org

Furthermore, theoretical calculations can predict how molecular structure influences redox potential. The presence of electron-withdrawing pteridine (B1203161) cores in these derivatives shifts the redox potential compared to corresponding flavin analogs, which can lead to larger potential windows for battery applications. nih.govacs.org

Lithiated ConformationRelative StabilityStructural Feature
BF-Me₂-Li₂(N5, N12)Most FavorableMost Planar
BF-Me₂-Li₂(N5, N1)Least StableMore Bent Structure

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing researchers to map out reaction pathways, identify intermediates, and calculate activation energies. For benzo[g]pteridine derivatives, these methods can elucidate mechanisms for both synthesis and reactivity, including photochemical reactions.

The synthesis of isoalloxazines and their 5-oxides can occur through nitrosative and nitrative cyclizations of 6-(N-alkylanilino)uracils. researchgate.net Computational modeling could be used to explore the transition states and intermediates of these cyclization reactions, providing a detailed picture of the reaction coordinate. Similarly, the formation of alloxazines from 6-anilinouracils with diethyl azodiformate involves a Michael-type adduct followed by dehydrogenative cyclization, steps that are amenable to mechanistic investigation using computational tools. researchgate.net

In the realm of photochemistry, riboflavin's primary photoreactions involve the formation of transient species such as excited singlet and triplet states, neutral free radicals, and radical anions. researchgate.net Computational methods can model these high-energy species and the electron transfer processes that lead to their formation and decay. For example, the deactivation of triplet-excited riboflavin by antioxidants can be studied by calculating the thermodynamics of different quenching pathways, such as hydrogen atom transfer or electron transfer, to determine the most feasible mechanism. nih.gov

Molecular Modeling of Interactions with Other Molecules and Surfaces

Theoretical and computational investigations, particularly molecular modeling, have become indispensable tools for understanding the interactions of Benzo[g]pteridine, riboflavin derivatives, at the atomic level. These methods provide detailed insights into the binding mechanisms with various molecules, especially proteins, and their behavior at interfaces and on surfaces. Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) are frequently employed to elucidate the nature of these interactions. researchgate.netmdpi.com

Interactions with Proteins:

Molecular modeling studies have extensively explored the interaction of riboflavin and its analogs with various flavin-binding proteins. A primary focus has been the Riboflavin-Binding Protein (RBP), where computational analyses complement experimental data to reveal the specifics of the binding pocket. nih.gov The binding of the isoalloxazine ring of riboflavin derivatives is a key area of investigation. For instance, in chicken egg white RBP, the riboflavin molecule binds with its isoalloxazine ring stacked between the aromatic rings of Tyrosine 75 and Tryptophan 156. researchgate.netnih.gov This π-π stacking is a critical interaction that contributes significantly to the binding affinity and explains the fluorescence quenching observed upon binding. researchgate.netnih.gov

Computational studies on model complexes, such as those between lumiflavin (B1675435) (a model compound for the isoalloxazine ring system) and aromatic amino acids like tyrosine and tryptophan, have been performed using DFT. researchgate.net These calculations help characterize the noncovalent interactions, including π-π stacking, which are fundamental to the binding process. researchgate.net

The affinity of various flavin analogs to RBP has been examined to understand the steric and electronic requirements for binding. nih.gov Such studies reveal how modifications to the Benzo[g]pteridine structure affect its interaction with the protein's active site. For example, pyrimidopteridines, which are flavin analogs, have been shown to bind to RBP, suggesting they could serve as probes for other flavoproteins. nih.gov

Flavin AnalogBinding Affinity (Kd) to RBPReference
Pyrimidopteridines160-250 µM nih.gov
1,10a-ring-opened flavins~40 nM nih.gov
4a,5-ring-opened isoalloxazinesNo binding observed nih.gov

This table presents the dissociation constants (Kd) for different flavin analogs binding to Riboflavin-Binding Protein (RBP), indicating the strength of their interaction.

RBP ComplexDenaturation Temperature (°C)Reference
apoRBP60.8 researchgate.net
RBP-Riboflavin72.8 researchgate.net
RBP-FMN73.0 researchgate.net
RBP-N10 DL-glyceryl isoalloxazine66.9 researchgate.net
RBP-N10 ω-hydroxypentyl isoalloxazine68.8 researchgate.net

This table shows the denaturation temperatures for apo-Riboflavin-Binding Protein (apoRBP) and its complexes with riboflavin and various analogs, demonstrating the stabilizing effect of ligand binding.

Interactions with Surfaces and Membranes:

Molecular dynamics simulations are also employed to investigate the interactions of riboflavin derivatives with surfaces and biological membranes. mdpi.com These studies are crucial for understanding how these molecules behave at interfaces, which is relevant for applications in biosensors and drug delivery systems. chemrxiv.org For example, the interaction of riboflavin with nanomaterials like graphene has been studied, revealing that π-π stacking interactions between the aromatic rings of the flavin and the graphene surface are a primary driving force for adsorption. researchgate.net

Simulations of heterocyclic derivatives embedded in phospholipid bilayer membranes provide insights into their localization, orientation, and specific interactions with membrane components like lipids and cholesterol. mdpi.com These computational models can reveal the formation of hydrogen bonds between the derivative and lipid headgroups, as well as hydrophobic interactions within the membrane core. mdpi.com Studies on benzothiadiazine derivatives, for instance, have shown a strong affinity for the cell membrane interface, where they can form hydrogen bonds with characteristic lengths between 1.6 and 2.1 Å with lipid and cholesterol molecules. mdpi.com

Quantum chemical methods are used to analyze the specific interactions in detail. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the most stable structures predicted by molecular dynamics to characterize the nature and strength of intermolecular bonds, such as hydrogen bonds and van der Waals interactions. mdpi.com

Interacting PairInteraction TypeInteraction Energy (kJ mol⁻¹)Reference
Ocarb∙∙∙H–O (with glucose)Partially Covalent H-bond-23.2 mdpi.com
N∙∙∙H–C (with glucose)Partially Covalent H-bond-28.6 mdpi.com
Phenyl C ∙∙∙ H-C (with glucose)Alkyl-π-5.1 mdpi.com

This table provides examples of interaction energies between a benzodiazepine (B76468) (as a model heterocyclic compound) and glucose, calculated using quantum chemical methods. Ocarb refers to a carbonyl oxygen.

These computational approaches provide a molecular-level picture of the forces governing the association of Benzo[g]pteridine, riboflavin derivatives with other molecules and surfaces, guiding the design of new derivatives with tailored binding properties.

Synthesis and Derivatization Strategies for Benzo G Pteridine, Riboflavin Deriv.

Chemical Synthesis of the Benzo[g]pteridine (B1247554) Core

The benzo[g]pteridine core, which includes both alloxazine (B1666890) and isoalloxazine isomers, is the fundamental structure of flavins. Its synthesis has been approached through various classical and modern organic chemistry methods. A common strategy involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a pyrimidine-based precursor.

One established method for creating the alloxazine ring system is the condensation of a 4-chloro-o-phenylenediamine with violuric acid in an acidic medium, such as 3 N HCl, to produce 7-chloroalloxazine. osi.lv Another versatile approach is the reaction of 4,5-diaminopyrimidines with 1,2-dicarbonyl compounds, a method known as the Gabriel-Isay condensation. nih.gov This allows for the introduction of various substituents on the benzene (B151609) ring portion of the final pteridine (B1203161) structure. derpharmachemica.com

Similarly, isoalloxazines can be synthesized through the condensation of a heterocyclic amine with an o-benzoquinone derivative. google.com For instance, the synthesis of lumichrome (B1664701) (6,7-dimethylalloxazine) can be achieved by reacting dimeric 4,5-dimethyl-orthobenzoquinone with 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) dihydrate. google.com A key development in the synthesis of riboflavin (B1680620) itself involves the condensation of 5-amino-6-(D-ribitylamino)uracil with alloxan. wikipedia.org

More recent methods have focused on improving yields and expanding the diversity of accessible structures. For example, dethiated alloxazine analogues have been synthesized via nitrosative cyclization of 6-(N-anilino)pyrimidin-4(3H)-ones using sodium nitrite (B80452) in acetic acid. nih.gov This approach highlights the ongoing efforts to develop novel and efficient routes to the benzo[g]pteridine core.

Table 1: Selected Synthetic Methods for the Benzo[g]pteridine Core

Method Reactants Product Class Reference
Gabriel-Isay Condensation 4,5-Diaminopyrimidine & 1,2-Dicarbonyl compound Alloxazine/Isoalloxazine nih.govderpharmachemica.com
Alloxan Condensation 5-Amino-6-(substituted-amino)uracil & Alloxan Isoalloxazine (e.g., Riboflavin) wikipedia.org
Nitrosative Cyclization 6-(N-anilino)pyrimidin-4(3H)-one & Sodium Nitrite Alloxazine 5-oxide nih.gov

Synthesis of Riboflavin Analogues and Isotopologues

The synthesis of riboflavin analogues and isotopologues is crucial for probing the structure and function of flavoenzymes and for mechanistic studies. uni-freiburg.de Modifications can be introduced into both the pyrimidine (B1678525) and the benzenoid portions of the isoalloxazine ring to modulate the flavin's reactivity and accessibility. uni-freiburg.de

A modified "alloxan condensation" approach has been used to prepare riboflavin derivatives with systematic modifications of the xylene moiety. uni-freiburg.de This involves using an o-fluoronitrobenzene strategy to build the desired substituted aniline (B41778) precursor, which is then elaborated into the final riboflavin analogue. This method allows for the introduction of a wide variety of substituents on the benzenoid ring, which can significantly influence the photophysical properties of the resulting flavin. uni-freiburg.de

Isotopologues of riboflavin, where specific atoms are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), are invaluable tools for spectroscopic studies. Different synthetic routes have been developed for the introduction of isotopes at various positions. For example, the synthesis of riboflavin and demethyl riboflavin isotopologues with totally or partially deuterated methyl groups has been accomplished for the first time, including compounds like [7α-²H]riboflavin and [8α,8α,8α-²H₃]7-demethylriboflavin. uni-freiburg.de These labeled compounds serve as probes to characterize the properties of flavin-binding proteins, such as the LOV2 domain of Avena sativa phototropin. uni-freiburg.de

Table 2: Examples of Synthesized Riboflavin Isotopologues

Isotopologue Isotope(s) Position(s) of Labeling Application Reference
[7α-²H]riboflavin ²H 7-methyl group Spectroscopic probe uni-freiburg.de
[8α,8α-²H₂]riboflavin ²H 8-methyl group Spectroscopic probe uni-freiburg.de
[1,3-¹⁵N₂]5-deazaFMN ¹⁵N N-1 and N-3 Mechanistic analysis of flavoenzymes uni-freiburg.de

Strategies for Functionalization and Conjugation (e.g., Biotinylation)

Functionalization and conjugation of riboflavin derivatives are employed to attach them to other molecules, such as proteins, nucleic acids, or solid supports, for various applications in biotechnology and medicinal chemistry. These strategies often target the ribityl side chain or specific positions on the isoalloxazine ring.

Biotinylation, the process of attaching biotin (B1667282) to another molecule, is a common strategy due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. thermofisher.com This allows for the detection, purification, and immobilization of the biotinylated molecule. Biotinylation reagents are designed to react with specific functional groups, such as primary amines (-NH₂), sulfhydryls (-SH), or carboxyls (-COOH). thermofisher.com For a riboflavin derivative, the hydroxyl groups on the ribityl chain could be activated or modified to enable reaction with an appropriate biotinylation reagent. For example, a carboxyl group could be introduced onto the ribityl chain, which could then be coupled to a biotin derivative containing a primary amine.

Another conjugation strategy involves creating a direct covalent linkage between riboflavin and another biomolecule. For instance, a bio-based conjugated molecular system has been synthesized from riboflavin and L-cystine. rsc.org This type of conjugation can impart new properties to the riboflavin moiety, such as the ability to act as a sensor. In this specific case, the riboflavin-L-cystine bioconjugate was used for the ultrasensitive detection of picric acid. rsc.org The synthesis of such conjugates demonstrates that the inherent structure of riboflavin can be leveraged to create functional biomolecules with tailored properties.

Advanced Synthetic Methodologies (e.g., Flow Based Hydrogenations)

Advanced synthetic methodologies, such as continuous flow chemistry, are being increasingly applied to the synthesis of heterocyclic compounds, including precursors for benzo[g]pteridines. These techniques can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Flow-based hydrogenations are particularly relevant for the synthesis of substituted anilines, which are key intermediates in the construction of the benzo[g]pteridine core. The selective hydrogenation of nitroarenes to N-arylhydroxylamines or anilines can be challenging in batch synthesis but can be achieved with high selectivity and efficiency using a continuous-flow system. mdpi.com For example, a Pt/C-catalyzed process using DMAP as an additive has been developed for the selective hydrogenation of nitroarenes in a micro-packed bed reactor (µPBR). mdpi.com This method provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and selectivity.

The hydrogenation of other nitrogen-containing heterocycles, such as pyridines, to their saturated piperidine (B6355638) counterparts has also been successfully accomplished using continuous flow devices. researchgate.net These systems often incorporate in-situ hydrogen generation and pre-packed catalyst cartridges, streamlining the synthetic process. researchgate.net The principles of these advanced hydrogenation techniques can be readily adapted for the reduction steps required in the synthesis of various benzo[g]pteridine derivatives, potentially leading to more efficient and safer manufacturing processes.

Occurrence and Distribution in Diverse Biological Systems

Presence in Prokaryotic Organisms (e.g., Escherichia coli, Vibrio fischeri)

Prokaryotes exhibit robust pathways for the synthesis of riboflavin (B1680620). The process begins with two precursor molecules: guanosine (B1672433) 5'-triphosphate (GTP) and D-ribulose 5-phosphate (Ru5P). frontiersin.orgnih.gov A series of enzymatic reactions converts these precursors into riboflavin. frontiersin.orgnih.gov

In the well-studied bacterium Escherichia coli, the genes encoding the biosynthetic enzymes are scattered across the chromosome rather than being organized into a single operon. nih.gov This contrasts with other bacteria like Bacillus subtilis, where the genes form a distinct rib operon. nih.gov Metabolic studies have shown little evidence for the regulation of riboflavin biosynthesis genes in E. coli. nih.gov The key enzymes in the E. coli pathway are well-characterized and serve as a foundational model for bacterial riboflavin synthesis. nih.gov

Vibrio fischeri, a bioluminescent marine bacterium, also synthesizes riboflavin. Unlike in E. coli, some of its riboflavin synthesis genes are located near the lux operon, which is responsible for bioluminescence, suggesting a potential co-regulatory link. nih.gov Specifically, the pyrimidine (B1678525) deaminase/reductase genes in V. fischeri are convergent to the lux operon. nih.gov The bacterium possesses both the ability to synthesize riboflavin de novo and to uptake it from the environment via a RibN importer, highlighting the compound's importance in diverse marine environments. nih.gov While biosynthesis is the primary source, the ability to scavenge riboflavin may provide a selective advantage. nih.gov

Gene (E. coli)Enzyme EncodedFunction in Riboflavin Biosynthesis
ribAGTP cyclohydrolase IICatalyzes the first step, converting GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate (DARPP). frontiersin.orgnih.gov
ribDBifunctional Deaminase/ReductaseConverts DARPP to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP). frontiersin.orgnih.gov
ribB3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthaseSynthesizes DHBP from D-ribulose 5-phosphate. nih.gov
ribE6,7-dimethyl-8-ribityllumazine (B135004) (DRL) synthaseCondenses ArPP and DHBP to form DRL. nih.govfrontiersin.org
ribCRiboflavin synthaseCatalyzes the final step, converting two molecules of DRL into one molecule of riboflavin and one of ArPP. frontiersin.orgnih.gov

Biosynthesis and Accumulation in Eukaryotic Microorganisms (e.g., Yeast, Fungi)

Fungi and yeasts are capable of de novo riboflavin synthesis and are the richest natural sources of the vitamin. nih.gov The biosynthetic pathway is similar to that in bacteria but with some key differences in the initial steps. nih.gov The pathway starts with the same precursors, GTP and ribulose 5-phosphate, and involves a series of enzymes encoded by RIB genes. nih.gov

In the yeast Saccharomyces cerevisiae, the accumulation of riboflavin and its derivatives is a strain-dependent characteristic. nih.govagosr.com The enzymes of the pathway are considered essential for yeast survival. researchgate.net The filamentous fungus Ashbya gossypii is a natural overproducer of riboflavin and is used for its industrial-scale microbial production. nih.govfao.org In this organism, riboflavin production is linked to the transition from the trophic (growth) phase to the productive phase and is influenced by the availability of the precursor GTP. nih.gov Metabolic engineering strategies, such as overexpressing the RIB genes, have been shown to significantly increase riboflavin yields in A. gossypii. nih.govresearchgate.net In some yeasts, such as Candida famata, the regulation of riboflavin synthesis is controlled by iron availability rather than by flavins themselves. frontiersin.org

Gene (Fungi/Yeast)Enzyme EncodedFunction in Riboflavin Biosynthesis
RIB1GTP cyclohydrolase IICatalyzes the initial conversion of GTP. nih.gov
RIB72,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5-phosphate reductaseReduces the product of the GTP cyclohydrolase II reaction. nih.gov
RIB22,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5-phosphate deaminaseCatalyzes the deamination step. researchgate.net
RIB33,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthaseSynthesizes DHBP from ribulose 5-phosphate. nih.gov
RIB46,7-dimethyl-8-ribityllumazine (DRL) synthaseCondenses the pyrimidine and carbohydrate precursors to form DRL. frontiersin.org
RIB5Riboflavin synthaseCatalyzes the final dismutation of DRL to form riboflavin. researchgate.net

Distribution and Significance in Plant Systems

Plants, like microorganisms, synthesize riboflavin de novo. mdpi.com The resulting flavin derivatives, FMN and FAD, are indispensable cofactors for a vast number of flavoproteins that participate in crucial plant-specific metabolic activities. mdpi.comnih.gov The biosynthetic pathway in plants is largely analogous to that found in bacteria. nih.gov The enzymes involved are often located in plastids, as suggested by the presence of plastid-targeting sequences in their genetic code. researchgate.net

Flavins are integral to plant life and are involved in:

Energy Metabolism: FMN and FAD are essential components of the mitochondrial electron transport chain and photosynthesis, playing a central role in cellular energy production. nih.govnih.gov

Photoreception: Flavins act as chromophores for blue-light photoreceptors called cryptochromes, which regulate various developmental processes, including photomorphogenesis and circadian rhythms. nih.gov

Redox Homeostasis: Flavoenzymes are involved in managing oxidative stress, a critical function for plant survival under adverse environmental conditions. mdpi.com

Biosynthesis: They serve as cofactors in the synthesis of other vital compounds, including other cofactors and numerous secondary metabolites. nih.gov

Iron Acquisition: In response to iron deficiency, some plants secrete riboflavin into the rhizosphere (the soil region around the roots), which is thought to help mobilize and uptake iron. oup.com

The flavoproteome—the complete set of flavin-dependent proteins—is extensive in plants like Arabidopsis thaliana, highlighting the broad physiological significance of these benzo[g]pteridine (B1247554) derivatives in plant development and environmental response. mdpi.commdpi.com

Comparative Biochemical Pathways Across Phylogenies

While the core biochemical reactions for riboflavin synthesis are conserved from bacteria to fungi and plants, there are notable differences in gene organization, enzyme structure, and regulatory mechanisms across these phylogenetic domains. nih.gov

Gene Organization:

Prokaryotes: Exhibit significant diversity. In E. coli, the rib genes are scattered across the genome. nih.gov In contrast, many Gram-positive bacteria, like Bacillus subtilis, feature a clustered rib operon, allowing for coordinated gene expression. nih.gov

Eukaryotes: In fungi and plants, the genes encoding the riboflavin pathway are generally not clustered into operons and are located at various positions on the chromosomes, similar to E. coli. frontiersin.org

Enzyme Structure:

Bifunctional vs. Monofunctional Enzymes: In E. coli, GTP cyclohydrolase II (ribA) and DHBP synthase (ribB) are separate, monofunctional enzymes. nih.gov In B. subtilis, these two activities are fused into a single bifunctional enzyme. nih.gov Plants also possess bifunctional enzymes for these initial steps. researchgate.net

Riboflavin Synthase: The structure of this final enzyme shows remarkable phylogenetic divergence. Eubacterial, fungal, and plant riboflavin synthases are homotrimers. researchgate.netwikipedia.org In contrast, archaeal riboflavin synthase is a homopentamer with no sequence similarity to its counterparts in other domains, suggesting a case of convergent evolution for this catalytic function. wikipedia.orgnih.gov

Regulation:

Prokaryotes: Many bacteria, particularly Gram-positive species, utilize a regulatory mechanism known as a riboswitch. An FMN-specific riboswitch (RFN element) is an RNA structure in the 5' untranslated region of the rib operon mRNA that binds directly to FMN. nih.govmdpi.com High levels of FMN cause a conformational change in the RNA, leading to premature termination of transcription, thus down-regulating its own synthesis. asm.org This form of direct feedback regulation is absent in E. coli. nih.gov

Eukaryotes: Regulation in fungi and yeasts is different. In Saccharomyces cerevisiae, the first enzyme of the pathway is subject to allosteric inhibition by FAD. nih.gov In other yeasts like Candida famata, gene expression is repressed by iron ions, not by flavins. frontiersin.org In the overproducer Ashbya gossypii, regulation is tied to growth phase and precursor availability. nih.gov

FeatureProkaryotes (e.g., E. coli, B. subtilis)Eukaryotic Microorganisms (e.g., Fungi, Yeast)Plants
Gene Organization Variable: Scattered (E. coli) or clustered in operons (B. subtilis). nih.govnih.govGenerally unclustered, scattered across chromosomes. frontiersin.orgUnclustered, scattered across chromosomes. nih.gov
Key Regulatory Mechanism FMN Riboswitches (in many species, e.g., B. subtilis), causing transcriptional attenuation. mdpi.comasm.orgAllosteric feedback inhibition by FAD; regulation by iron availability in some species. nih.govfrontiersin.orgRegulation is less understood but involves transcriptional control of biosynthetic genes. researchgate.net
Enzyme Structure (Initial Steps) Monofunctional (E. coli) or bifunctional (B. subtilis) enzymes for GTP cyclohydrolase II and DHBP synthase. nih.govnih.govSeparate monofunctional enzymes. nih.govBifunctional RIBA enzymes. researchgate.net
Riboflavin Synthase Structure Homotrimer. wikipedia.orgHomotrimer. wikipedia.orgHomotrimer. researchgate.net

Q & A

Q. What are the key structural features of benzo[g]pteridine riboflavin derivatives, and how can they be systematically characterized?

Benzo[g]pteridine riboflavin derivatives are characterized by a fused benzene-pteridine ring system substituted with a ribityl group and functional modifications (e.g., phosphorylation, halogenation). Key structural identification methods include:

  • Nuclear Magnetic Resonance (NMR) : For resolving substituent positions (e.g., phosphorylation at 5'-OH in riboflavin-5-phosphate sodium salt ).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formulas (e.g., C17H20N4NaO9P for riboflavin-5-phosphate sodium salt ).
  • X-ray crystallography : For resolving stereochemistry, as seen in riboflavin cyclic 4',5'-phosphate derivatives .

Q. How are riboflavin derivatives synthesized, and what are common challenges in their purification?

Synthesis typically involves functionalizing the ribityl side chain or modifying the pteridine ring. Examples include:

  • Phosphorylation : Riboflavin-5-phosphate sodium salt (CAS 130-40-5) is synthesized via regioselective phosphorylation of the ribityl hydroxyl group .
  • Halogenation : 8-Chloro-FMN (CAS 73358-82-4) introduces chlorine at position 8 of the isoalloxazine ring .
    Purification challenges : Hydrophilicity of phosphorylated derivatives necessitates ion-exchange chromatography or reverse-phase HPLC. Derivatives like 8-amino-8-demethylriboflavin (CAS 5178-05-2) require strict pH control to prevent degradation .

Advanced Research Questions

Q. How do spectroscopic properties of benzo[g]pteridine derivatives inform their interaction with biological radicals?

The isoalloxazine ring in riboflavin derivatives participates in redox reactions, forming semiquinone radicals. Methodological insights include:

  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during flavin-tryptophan interactions .
  • UV-Vis Spectroscopy : Shifts in absorption maxima (e.g., from 350–390 nm to 400–430 nm) indicate complexation with tryptophan or serotonin . Theoretical studies using QT-AIM analysis further predict charge-transfer mechanisms in radical interactions .

Q. What experimental approaches resolve contradictions in biosynthetic pathways of pteridine derivatives?

While riboflavin and folate biosynthesis are distinct, comparative studies use:

  • Gene Knockout Models : Mutations in chlM, chlN, or chlES disrupt molybdopterin (MPT) biosynthesis without affecting riboflavin or folate pathways .
  • Isotopic Labeling : Tracing carbon/nitrogen flux in E. coli cultures distinguishes shared precursors (e.g., GTP for riboflavin vs. MPT pathways) .

Q. How can molecular docking optimize the design of pteridine-based therapeutics?

Advanced computational methods include:

  • Docking Studies : Evaluating interactions between riboflavin derivatives (e.g., 8-fluorodemethylriboflavin ) and target enzymes (e.g., glutathione reductase).
  • Dynamic Simulations : Assessing stability of 6-azido-FAD (CAS 101760-85-4) in catalytic pockets of oxidoreductases . Experimental validation via enzyme inhibition assays (e.g., IC50 measurements) complements these models .

Methodological Recommendations

  • Contradiction Management : When conflicting data arise (e.g., radical stability in derivatives), use multi-technique validation (EPR + UV-Vis) .
  • Biosynthetic Studies : Combine genetic and isotopic labeling to dissect pathway independence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.